molecular formula C8H9BrN2 B1442334 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine CAS No. 1111638-24-4

5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine

Cat. No. B1442334
CAS RN: 1111638-24-4
M. Wt: 213.07 g/mol
InChI Key: RAFMKVNCEMSATI-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine” is a type of organic compound . It’s a building block for the β -alanine moiety of an αvβ3 antagonist .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .

Scientific Research Applications

Catalysis and Chemical Synthesis :5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine is utilized in various catalytic processes and chemical syntheses. For instance, it is used in the palladium-catalyzed amination of polyhalopyridines, demonstrating high chemoselectivity and yield in the production of corresponding aminopyridines (Ji, Li, & Bunnelle, 2003). Moreover, this compound is involved in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and display various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Formation of Enamines and Indoles :The compound also plays a role in the formation of enamines and indoles, exhibiting unique reactivity under palladium catalysis in combination with secondary amines and amides. This reactivity is leveraged in domino reactions involving ortho-bromo(propa-1,2-dien-1-yl)arenes (Masters, Wallesch, & Bräse, 2011).

Fluorescence Studies and Electronic Properties :This compound is also significant in the study of fluorescence behavior and electronic properties. It is used in synthesizing heteroaryl thienopyridine derivatives, where the effect of donor-acceptor substituents on absorption, emission properties, and fluorescent quantum yield is analyzed (Toche & Chavan, 2013).

Antimicrobial Properties :Additionally, derivatives of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine have been synthesized and tested for antimicrobial activities. For instance, novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, which incorporate this compound, have demonstrated varying degrees of antimicrobial activity (Bayrak et al., 2009).

properties

IUPAC Name

5-bromo-3-prop-1-en-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-4H,1H2,2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFMKVNCEMSATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-bromo-3-iodopyridine B-78-1 (4.75 g, 15.9 mmol), isopropenylboronic acid pinacol ester (3.28 mL, 2.94 g, 17.5 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]-palladium(II) dichloride dichloromethane complex (1:1) (295 mg, 0.403 mmol) in dimethylformamide (48 mL) was treated with 24 mL of 2.0 M aqueous sodium carbonate solution. The resulting biphasic mixture was stirred under argon in a 65° C. oil bath for 6 hours. After cooling to room temperature, the mixture was diluted with 200 mL ethyl acetate and 75 mL deionized water, then suction-filtered to remove some insoluble black precipitate. After separation, the aqueous layer was back-extracted with 100 mL ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated to 5.87 g brown oil. The crude product was purified by silica gel chromatography (eluting with a 10-50% ethyl acetate in hexanes gradient), to give B-78-2 (2.5501 g, 75.3%) as a tan solid.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
3.28 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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